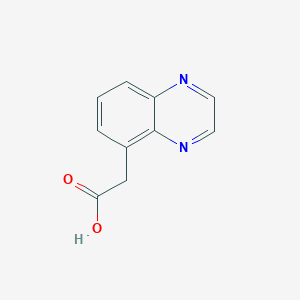

2-(Quinoxalin-5-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-quinoxalin-5-ylacetic acid |

InChI |

InChI=1S/C10H8N2O2/c13-9(14)6-7-2-1-3-8-10(7)12-5-4-11-8/h1-5H,6H2,(H,13,14) |

InChI Key |

IHTIOJRVFPATPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Quinoxalin 5 Yl Acetic Acid and Analogues

Established Synthetic Pathways to 2-(Quinoxalin-5-yl)acetic Acid

The synthesis of this compound can be approached through multi-step sequences that strategically build the molecule. While a direct, one-pot synthesis is not commonly reported, established methods for the formation of the quinoxaline (B1680401) ring system provide a foundation for reaching the target compound.

Specific Synthetic Protocols and Reaction Conditions

A plausible and commonly employed route to quinoxaline derivatives involves the condensation of an appropriately substituted aromatic diamine with a 1,2-dicarbonyl compound. londonmet.ac.uknih.gov For the synthesis of a precursor to this compound, a key starting material would be a substituted benzene (B151609) derivative that can be converted to the necessary diamine.

One potential synthetic strategy could commence with a suitable naphthalene (B1677914) derivative, which, through a series of transformations including oxidation and amination, can yield a diamine precursor ready for cyclization.

A hypothetical, yet chemically sound, synthetic sequence is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1,5-Dinitronaphthalene | 1. Fe, HCl 2. Acetic Anhydride (B1165640) | N,N'-(Naphthalene-1,5-diyl)diacetamide |

| 2 | N,N'-(Naphthalene-1,5-diyl)diacetamide | 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Hydrolysis (e.g., aq. HCl) | 4-Nitronaphthalene-1,5-diamine |

| 3 | 4-Nitronaphthalene-1,5-diamine | 1. Reduction (e.g., SnCl₂, HCl) | Naphthalene-1,4,5-triamine |

| 4 | Naphthalene-1,4,5-triamine | Glyoxylic acid | This compound |

This is a representative table illustrating a potential synthetic pathway. Specific yields and detailed reaction parameters would require experimental optimization.

General Synthetic Strategies for Quinoxaline-Acetic Acid Derivatives

The synthesis of the broader class of quinoxaline-acetic acid derivatives relies on several key synthetic strategies, including condensation reactions, multi-component approaches, and functionalization of the pre-formed quinoxaline core.

Condensation Reactions as Key Synthetic Steps

The most fundamental and widely used method for the synthesis of the quinoxaline scaffold is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govsapub.orgtsijournals.com This versatile reaction allows for the introduction of various substituents onto the quinoxaline ring system depending on the choice of starting materials. For the synthesis of quinoxaline-acetic acid derivatives, this could involve either a diamine bearing an acetic acid moiety or a dicarbonyl compound with the desired functionality.

The reaction is typically carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.gov Modern variations of this method utilize microwave irradiation to accelerate the reaction and improve yields. tsijournals.com

Multi-Component Reaction Approaches to Related Heterocyclic Acetic Acids

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic molecules from simple starting materials in a single step. While specific MCRs for this compound are not extensively documented, the principles of MCRs are applicable to the synthesis of related heterocyclic acetic acids. These reactions often involve the combination of an amine, a carbonyl compound, and a component containing an activated methylene (B1212753) group, which can be a precursor to the acetic acid side chain.

Functionalization and Derivatization of the Quinoxaline Core

Recent advances in C-H functionalization offer a direct method to introduce new carbon-carbon bonds onto the quinoxaline scaffold. citedrive.com Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are also widely employed to attach various functional groups to the quinoxaline core, which can then be further elaborated to the acetic acid moiety. nih.gov For instance, a halogenated quinoxaline can be coupled with a suitable reagent to introduce a two-carbon chain that can be subsequently oxidized to the carboxylic acid.

Role of this compound as a Synthetic Building Block

This compound, with its carboxylic acid functionality and heterocyclic core, serves as a versatile building block in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for the construction of more complex molecules.

For example, the carboxylic acid can be coupled with amines or alcohols to form amides and esters, respectively. These derivatives are of interest in medicinal chemistry due to the prevalence of quinoxaline-based structures in pharmacologically active compounds. nih.govpharmaceuticaljournal.net The quinoxaline ring itself can also undergo further functionalization, providing access to a diverse range of novel chemical entities.

Integration into Complex Organic Architectures

The 2-(quinoxalinyl)acetic acid framework is a valuable synthon for constructing more complex heterocyclic systems. The acetic acid side chain provides a convenient anchor point for annulation and condensation reactions, allowing for the fusion of additional rings onto the quinoxaline core. A prominent example is its use in the synthesis of multi-heterocyclic compounds, such as quinoxalinyl-substituted oxadiazoles.

In a representative synthetic pathway, researchers have demonstrated the integration of a quinoxalinyl acetic acid moiety into a 1,3,4-oxadiazole (B1194373) ring system. researchgate.net This process begins with the preparation of an ethyl acetate (B1210297) derivative, such as Ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetate. This intermediate is then converted into an acetohydrazide, which serves as the direct precursor for the oxadiazole ring. The subsequent cyclization with various aromatic carboxylic acids furnishes a complex architecture where the quinoxaline and oxadiazole rings are linked through a methylene bridge. researchgate.net This strategy effectively utilizes the acetic acid group to build a more intricate molecular entity with potential applications in drug discovery. researchgate.net

| Precursor Scaffold | Target Complex Architecture | Synthetic Strategy | Ref. |

| Quinoxalinyl Acetic Ester | 1-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one | Esterification -> Hydrazinolysis -> Cyclocondensation | researchgate.net |

Precursor Utility in Diverse Chemical Transformations

The true synthetic value of 2-(quinoxalinyl)acetic acid and its derivatives lies in their ability to serve as precursors for a wide array of functional groups and heterocyclic systems. The carboxylic acid function and the adjacent methylene group are sites of versatile reactivity.

A key transformation is the conversion of the acid to its corresponding ester, typically an ethyl or methyl ester. This is often achieved through standard condensation with the appropriate alcohol under acidic conditions. researchgate.net These esters are crucial intermediates, as seen in their reaction with hydrazine (B178648) hydrate (B1144303) to form acetohydrazides, such as 2-(3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetohydrazide. researchgate.net

These acetohydrazides are highly valuable precursors themselves. They undergo cyclocondensation reactions with reagents like aromatic carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride, yielding 1,3,4-oxadiazoles. researchgate.net Alternatively, reaction with carbon disulfide in a basic medium leads to the formation of 5-mercapto-1,3,4-oxadiazole derivatives. The mercapto group can be further functionalized, for example, through alkylation with various alkyl halides, to produce 5-(alkylsulfanyl)-1,3,4-oxadiazole compounds. researchgate.net These sequential transformations highlight the role of the initial acetic acid moiety as a foundational element for constructing diverse molecular frameworks. researchgate.net

| Starting Material | Reagents/Conditions | Intermediate/Product | Transformation Type | Ref. |

| Quinoxalin-2(1H)-one derivative | Ethyl chloroacetate | Ethyl (quinoxalin-1(2H)-yl) acetate | Esterification | researchgate.net |

| Ethyl (quinoxalin-1(2H)-yl) acetate | Hydrazine hydrate | 2-(quinoxalin-1(2H)-yl) acetohydrazide | Hydrazinolysis | researchgate.net |

| 2-(quinoxalin-1(2H)-yl) acetohydrazide | Ar-COOH, POCl₃ | 1-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one | Cyclocondensation | researchgate.net |

| 2-(quinoxalin-1(2H)-yl) acetohydrazide | 1. CS₂, KOH/MeOH; 2. Alkyl halide | 1-{[5-(Alkylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one | Cyclization / Alkylation | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Quinoxalin 5 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-(Quinoxalin-5-yl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoxaline (B1680401) ring and the methylene (B1212753) protons of the acetic acid side chain. The two protons on the pyrazine (B50134) ring of the quinoxaline system (H-2 and H-3) typically appear at the most downfield region of the aromatic spectrum due to the deshielding effect of the two nitrogen atoms. The protons on the benzene (B151609) portion of the ring (H-6, H-7, and H-8) will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The methylene protons (-CH₂-) of the acetic acid group are expected to appear as a singlet, shifted downfield by the adjacent quinoxaline ring and carboxylic acid group. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, which is often exchangeable with D₂O.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show nine distinct signals. The carbon of the carboxyl group (C=O) is typically found in the most downfield region (around 170-180 ppm). The eight carbons of the quinoxaline ring will have chemical shifts in the aromatic region (approximately 120-150 ppm), with the carbons directly attached to nitrogen (C-2 and C-3) and the ring-junction carbons showing characteristic shifts. rsc.orgnih.gov The methylene carbon (-CH₂-) signal will appear in the aliphatic region, influenced by the electronic effects of its neighboring groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on known data for quinoxaline derivatives. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | ~8.8 (d) | ~145.0 |

| 3 | ~8.8 (d) | ~145.2 |

| 6 | ~7.8 (dd) | ~128.5 |

| 7 | ~7.6 (t) | ~129.8 |

| 8 | ~8.0 (dd) | ~130.5 |

| 4a (junction) | - | ~141.0 |

| 8a (junction) | - | ~141.5 |

| -CH₂- | ~4.1 (s) | ~40.0 |

| -COOH | ~11.0-12.0 (br s) | ~172.0 |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene ring (e.g., H-6 with H-7, and H-7 with H-8), which is crucial for assigning their specific positions. It would also confirm the coupling between H-2 and H-3 on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the direct assignment of the carbons bearing protons, such as C-2/H-2, C-3/H-3, C-6/H-6, C-7/H-7, C-8/H-8, and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is vital for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. mdpi.com For instance, the methylene protons (-CH₂-) would show a correlation to the C-5 carbon of the quinoxaline ring, confirming the position of the acetic acid substituent. Correlations would also be observed from the ring protons to the quaternary ring-junction carbons (C-4a and C-8a), completing the structural puzzle.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group and the quinoxaline ring system. The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. researchgate.net

The quinoxaline moiety contributes several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic and benzene rings produce a series of medium to strong bands in the 1450-1620 cm⁻¹ region. scialert.net C-H in-plane and out-of-plane bending vibrations also provide fingerprint information in the lower frequency regions.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid (-COOH) |

| 3000-3100 | C-H stretch (aromatic) | Quinoxaline Ring |

| 1700-1725 | C=O stretch (strong, sharp) | Carboxylic Acid (-COOH) |

| 1500-1620 | C=N and C=C ring stretches | Quinoxaline Ring |

| 1400-1450 | C-O-H bend | Carboxylic Acid (-COOH) |

| 1200-1300 | C-O stretch | Carboxylic Acid (-COOH) |

| 750-850 | C-H out-of-plane bend | Aromatic Ring |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR is sensitive to polar functional groups, Raman is particularly effective for analyzing non-polar, symmetric bonds and conjugated π-systems. The Raman spectrum of this compound would be characterized by strong signals from the quinoxaline ring. acs.orgnih.gov

Intense Raman bands are expected for the symmetric breathing modes of the aromatic and heterocyclic rings. researchgate.net These vibrations, which involve the concerted expansion and contraction of the rings, are often weak or silent in the IR spectrum. The C=C and C=N stretching vibrations also give rise to strong Raman signals. The intensities of these bands can be related to the extent of π-conjugation within the molecule. acs.orgnih.gov The C=O stretch of the carboxylic acid is also Raman active, though typically less intense than in the IR spectrum.

Table 3: Expected Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3100 | C-H stretch (aromatic) | Quinoxaline Ring |

| 1550-1620 | C=N and C=C ring stretches (strong) | Quinoxaline Ring |

| 1350-1450 | Ring breathing modes (strong) | Quinoxaline Ring |

| ~1000 | Symmetric ring breathing (sharp, strong) | Benzene portion |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺). The subsequent fragmentation of this ion provides structural clues. The quinoxaline ring is a stable aromatic system and is expected to be a prominent feature in the mass spectrum. Key fragmentation pathways for this compound would likely include:

Loss of the carboxymethyl radical: Cleavage of the bond between the quinoxaline ring and the acetic acid side chain could lead to the loss of a ·CH₂COOH radical (59 Da), resulting in a quinoxalinyl cation.

Decarboxylation: A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da), which could occur after initial rearrangement.

Loss of the carboxylic acid group: Cleavage can result in the loss of the entire -COOH group (45 Da), leaving a [M-45]⁺ fragment. libretexts.org

Fragmentation of the quinoxaline ring: At higher energies, the stable quinoxaline ring itself can fragment, typically through the loss of HCN (27 Da) molecules, which is characteristic of nitrogen-containing heterocyclic compounds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 188 | [C₁₀H₈N₂O₂]⁺ (Molecular Ion) | - |

| 171 | [C₁₀H₇N₂O]⁺ | ·OH (17 Da) |

| 143 | [C₁₀H₇N₂]⁺ | ·COOH (45 Da) |

| 130 | [C₈H₆N₂]⁺ (Quinoxaline cation radical) | C₂H₂O₂ (58 Da) |

| 103 | [C₇H₅N]⁺ | HCN from⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements of parent ions and their fragments. This precision allows for the determination of elemental compositions and the differentiation between isobaric species. For quinoxaline carboxylic acid derivatives, HRMS is crucial for confirming successful synthesis and for structural elucidation.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 221.03793 |

| [M+Na]⁺ | 243.01987 |

| [M-H]⁻ | 219.02337 |

In studies of novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides, HRMS with electrospray ionization (ESI) was utilized to characterize all synthesized compounds, confirming their structures. nih.gov This technique is routinely applied to verify the molecular weight of newly synthesized molecules with high confidence.

General Mass Spectrometry Applications

Beyond high-resolution measurements, general mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is widely used for the detection, quantification, and structural analysis of quinoxaline derivatives. Tandem mass spectrometry (MS/MS) experiments, in particular, provide valuable information about the compound's structure through controlled fragmentation of a selected precursor ion.

For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous determination of quinoxaline-2-carboxylic acid (QCA) and its 3-methyl derivative (MQCA). nih.gov In this method, the analytes were detected using positive electrospray ionization in multiple reaction monitoring (MRM) mode, a highly sensitive and selective technique ideal for quantitative analysis. nih.gov The fragmentation patterns observed in MS/MS are characteristic of the compound's structure. For many quinoline (B57606) and quinoxaline carboxylic acids, a common fragmentation pathway involves the loss of CO2 (44 Da) from the carboxylic acid group. mcmaster.ca The fragmentation of the quinoxaline ring itself can lead to the loss of HCN (27 Da). mcmaster.ca

| Precursor Ion | Fragmentation | Neutral Loss |

|---|---|---|

| [M-H]⁻ or [M+H]⁺ | Decarboxylation | CO₂ (44 Da) |

| Quinoxaline ring | Ring cleavage | HCN (27 Da) |

X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) allows for the complete and unambiguous determination of a molecule's structure in the solid state. For quinoxaline derivatives, SCXRD studies have revealed important conformational details and packing arrangements.

In a study of novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides, the structures of the synthesized compounds were unambiguously confirmed through techniques including X-ray diffraction. researchgate.net Another study on hydrogen-bonded frameworks composed of quinoxaline tetracarboxylic acid derivatives demonstrated that these molecules form two-dimensional sheets in the solid state. osaka-u.ac.jp The crystal structure of these frameworks was determined to be in the triclinic system with the P-1 space group. osaka-u.ac.jp

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

Analysis of Hydrogen Bonding and Supramolecular Interactions

The solid-state structures of quinoxaline carboxylic acids are often dominated by intricate networks of non-covalent interactions, with hydrogen bonding playing a primary role. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of well-defined supramolecular synthons.

In the crystal structures of compounds containing both carboxylic acid and pyridine-like nitrogen atoms, hydrogen bonding is a key stabilizing force. orgchemres.org The most common and robust interaction is the formation of a carboxylic acid dimer via O-H···O hydrogen bonds. However, in the presence of a nitrogen-containing heterocycle like quinoxaline, the O-H···N heterosynthon between the carboxylic acid and the quinoxaline nitrogen is also a highly probable and strong interaction.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| O-H···O Hydrogen Bond | Carboxylic acid dimer formation | O···O: 2.60 - 2.65 osaka-u.ac.jp |

| O-H···N Hydrogen Bond | Acid-quinoxaline interaction | - |

| π-π Stacking | Interaction between aromatic rings | Interlayer: ~3.6 osaka-u.ac.jp |

Film Microstructure Characterization

The properties of quinoxaline derivatives in thin-film applications, such as organic electronics, are highly dependent on the microstructure of the film. X-ray diffraction is a powerful technique for characterizing these films, providing information on crystallinity, molecular orientation, and the presence of ordered domains.

In the characterization of quinoxaline-based derivatives for organic thin-film transistors, X-ray diffraction was employed to investigate the film microstructure. researchgate.net The presence of sharp diffraction peaks in the XRD pattern of a thin film indicates a high degree of crystallinity, which is often desirable for efficient charge transport. The orientation of the crystallites relative to the substrate can also be determined from the diffraction data. For instance, the observation of only (00l) diffraction peaks can suggest that the molecules are oriented in a specific direction with respect to the substrate surface. The thickness and composition of thin films can also be precisely determined using X-ray diffraction techniques. rigaku.com While specific data for this compound films is not available, these studies on related materials highlight the utility of XRD in correlating the processing of thin films with their resulting microstructure and, ultimately, their performance in devices.

Computational and Theoretical Investigations of 2 Quinoxalin 5 Yl Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules such as quinoxaline (B1680401) derivatives.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(quinoxalin-5-yl)acetic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The process would also involve a conformational analysis to identify different spatial arrangements of the acetic acid side chain relative to the quinoxaline ring. This is crucial as the molecule's conformation can significantly influence its chemical and biological properties. Different conformers would be identified and their relative energies calculated to determine the most stable conformations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, stability, and electronic properties.

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density and identify the regions of the molecule most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes and does not represent actual calculated data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, these calculations could predict:

Infrared (IR) spectra: By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum, which correspond to the stretching and bending of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts for ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.

From the HOMO and LUMO energies, several chemical descriptors and reactivity indices can be calculated to further understand the chemical behavior of this compound. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are valuable for predicting how the molecule will interact with other chemical species.

Table 2: Hypothetical Chemical Descriptors for this compound This table is for illustrative purposes and does not represent actual calculated data.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.25 |

| Chemical Hardness (η) | 2.25 |

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are essential tools for studying the interactions of small molecules with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

While no specific molecular docking studies for this compound were found, research on other quinoxaline derivatives has shown their potential as inhibitors for various enzymes. For instance, some quinoxaline derivatives have been investigated as inhibitors of HIV reverse transcriptase or as potential anticancer agents by targeting specific proteins. researchgate.net A molecular docking study of this compound would involve:

Preparation of the ligand and receptor: The 3D structure of this compound would be optimized, and the 3D structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking simulation: A docking algorithm would be used to explore the possible binding modes of the ligand within the active site of the receptor.

Analysis of results: The results would be analyzed to identify the most likely binding pose, the binding affinity (often expressed as a docking score), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Such studies would be crucial in elucidating the potential biological activity of this compound and guiding the design of new, more potent derivatives.

Theoretical Exploration of Reaction Mechanisms

The synthesis and modification of quinoxaline derivatives, including this compound, involve complex chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the underlying mechanisms of these reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

A notable example of theoretical investigation into quinoxaline synthesis involves the photocatalytic cycloaddition reaction to form a 2-methylquinoxaline (B147225) 1,4-dioxide. In this study, DFT calculations using the B3LYP functional with a 6-311+G(2d) basis set were employed to propose a plausible reaction mechanism. scispace.com Such computational approaches allow for the examination of the electronic and structural changes that occur during the reaction, helping to rationalize the observed product formation and yield. The insights gained from these theoretical models can be instrumental in optimizing reaction conditions and in the design of more efficient synthetic routes to quinoxaline-based compounds.

While direct theoretical studies on the reaction mechanisms specifically for this compound are not extensively documented in the public domain, the principles demonstrated in the study of related quinoxaline derivatives are broadly applicable. Theoretical explorations can be used to understand the reactivity of the quinoxaline core and the acetic acid side chain, predicting how the molecule might interact with various reagents and catalysts. For instance, DFT could be used to model the condensation reaction between an o-phenylenediamine (B120857) precursor and a dicarbonyl compound, which is a common method for forming the quinoxaline ring system. researchgate.net These computational studies provide a molecular-level understanding of the reaction energetics and kinetics, guiding the synthesis of complex quinoxaline structures.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, thereby guiding the design of new and more potent analogues. These studies typically involve the calculation of various molecular descriptors and the application of statistical methods to develop predictive models.

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for various biological activities of quinoxaline derivatives, including their anti-malarial, anti-tubercular, and anti-cancer properties. researchgate.netresearchgate.netresearchgate.net 2D-QSAR models often utilize topological and electrostatic descriptors to predict activity, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the spatial arrangement of steric and electrostatic fields around the molecules.

For instance, a 3D-QSAR study on quinoxaline derivatives with anti-malarial activity employed the k-nearest neighbor molecular field analysis (kNN-MFA) method. scispace.com This study, conducted on a dataset of 37 quinoxaline derivatives, identified that electrostatic descriptors were crucial for the observed activity. The resulting model indicated specific regions where electron-withdrawing or electron-donating groups would be favorable, providing a roadmap for the design of more effective anti-malarial agents. scispace.com

Similarly, 2D and 3D-QSAR models have been developed to predict the anti-tubercular activities of quinoxaline derivatives. researchgate.net In one such study, Genetic Algorithm (GA) and Simulated Annealing (SA) were used as variable selection methods to identify important topological and electrostatic descriptors from a large pool of molecular descriptors. The resulting models highlighted the significance of steric and electrostatic field effects in the anti-tubercular activity of these compounds. researchgate.net

In the context of anti-cancer research, 2D-QSAR models have been developed for quinoxaline derivatives against triple-negative breast cancer. researchgate.net These models have identified key molecular descriptors such as dispersive energy, molecular force field parameters, and dipole moments that are correlated with the anti-cancer activity. researchgate.net Such QSAR studies provide valuable insights into the structure-activity relationships of quinoxaline compounds and serve as a powerful tool in the rational design of novel therapeutic agents.

Below are interactive data tables summarizing findings from representative QSAR studies on quinoxaline derivatives:

Table 1: 3D-QSAR Study of Anti-Malarial Quinoxaline Derivatives

| Parameter | Value | Significance |

| Method | k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) | A 3D-QSAR method that generates models based on the spatial arrangement of molecular fields. |

| Internal q² | 0.7589 | Indicates good internal predictive ability of the model. |

| External pred_r² | 0.4752 | Represents the predictive power of the model on an external test set. |

| Key Descriptors | Electrostatic (E_137, E_939) | Highlights the critical role of electronic properties in determining anti-malarial activity. scispace.com |

Table 2: 2D-QSAR Study of Anti-Tubercular Quinoxaline Derivatives

| Parameter | Value | Significance |

| Methods | Genetic Algorithm-Partial Least Squares (GA-PLS), Simulated Annealing-Partial Least Squares (SA-PLS) | Variable selection methods used to identify the most relevant molecular descriptors. researchgate.net |

| Descriptor Types | Topological and Electrostatic | These descriptors were identified as important factors for the anti-tubercular activity of the compounds. researchgate.net |

| Model Focus | Prediction of anti-tubercular activities | The models provide a basis for the rational design of new quinoxaline-based anti-tubercular drugs. researchgate.net |

Table 3: 2D-QSAR Study of Quinoxaline Derivatives Against Triple-Negative Breast Cancer

| Parameter | Value | Significance |

| Training Set r² | 0.78 | Indicates a good correlation between the descriptors and the activity for the training set. researchgate.net |

| Training Set q² | 0.71 | Represents the internal predictive ability of the model based on cross-validation. researchgate.net |

| External Test Set pred_r² | 0.68 | Shows the predictive power of the model on an independent set of compounds. researchgate.net |

| Identified Descriptors | Epsilon3, T_T_C_6, MMFF_6, XA, Zcomp Dipole | A combination of energy, connectivity, and hydrophobic descriptors that influence anti-cancer activity. researchgate.net |

Chemical Reactivity and Derivatization of 2 Quinoxalin 5 Yl Acetic Acid

Transformations Involving the Acetic Acid Moiety

The acetic acid side chain attached to the C-5 position of the quinoxaline (B1680401) ring is a versatile functional group that can undergo a variety of classical carboxylic acid reactions. These transformations are fundamental in synthesizing a wide array of derivatives, including esters, amides, and more complex heterocyclic systems.

The carboxylic acid group of 2-(quinoxalin-5-yl)acetic acid can be readily converted into esters and amides, which are common intermediates in medicinal chemistry.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. rug.nlmedcraveonline.com Common methods include reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or using dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC). These reactions are generally efficient for primary and secondary alcohols. rug.nl

Amidation: Amide synthesis involves the reaction of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols, this transformation often requires the activation of the carboxylic acid. This can be accomplished by converting the acid to a more reactive species, such as an acyl chloride or by using peptide coupling reagents like PyBOP or TBTU. sapub.org For example, the synthesis of various amide-functionalized quinoxaline analogs has been achieved by reacting a quinoxaline carboxylic acid with different amines using such coupling agents. sapub.org

| Reaction Type | Reagents and Conditions | Product Type | General Applicability |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (Quinoxalin-5-yl-CH₂COOR) | Effective for primary and secondary alcohols. rug.nl |

| Amidation | Amine (RNH₂), Coupling Agent (e.g., DCC, PyBOP), Base | Amide (Quinoxalin-5-yl-CH₂CONHR) | Broad scope, applicable to various primary and secondary amines. sapub.org |

A key transformation of the acetic acid moiety is its conversion to an acetohydrazide, a versatile intermediate for constructing novel heterocyclic systems.

Hydrazide Formation: this compound can be converted to its corresponding methyl or ethyl ester, which then readily reacts with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) under reflux to yield 2-(quinoxalin-5-yl)acetohydrazide. sapub.orgpjsir.org This reaction is a standard method for preparing hydrazides from esters. sapub.org

Subsequent Cyclizations: The resulting acetohydrazide is a valuable precursor for synthesizing various five- and six-membered heterocyclic rings. For instance, condensation with aromatic aldehydes yields N'-arylidene acetohydrazides (Schiff bases). sapub.org Furthermore, cyclization reactions of quinoxaline-based hydrazides are widely employed. Reaction with carbon disulfide in the presence of potassium hydroxide (B78521) can lead to the formation of oxadiazole-thiones, while treatment with acetic anhydride (B1165640) can yield acetylated oxadiazole derivatives. sapub.org Similarly, reaction of a related compound, 2-(indolo[2,3-b]quinoxalin-5-yl)acetohydrazide, with benzofuran (B130515) chalcones has been shown to afford pyrazolyl-ethanone derivatives. sapub.org These cyclization pathways open avenues to a wide range of fused and appended heterocyclic systems with potential biological activities.

| Intermediate | Reagents and Conditions | Cyclized Product | Reference Example |

|---|---|---|---|

| Quinoxaline-acetohydrazide | Aromatic Aldehyde | N'-Arylidene acetohydrazide | General reaction for quinoxaline carbohydrazides. sapub.org |

| Quinoxaline-acetohydrazide | KOH / CS₂ | 5-(Quinoxalinylmethyl)-1,3,4-oxadiazole-2-thione | Analogous to cyclization of quinoxaline-2-carbohydrazide. sapub.org |

| Quinoxaline-acetohydrazide | Acetic Anhydride (Ac₂O) | N-Acetyl-5-(quinoxalinylmethyl)-1,3,4-oxadiazole | Analogous to cyclization of quinoxaline-2-carbohydrazide. sapub.org |

| Quinoxaline-acetohydrazide | Chalcones | Pyrazoline derivatives | Based on reactivity of 2-(indolo[2,3-b]quinoxalin-5-yl)acetohydrazide. sapub.org |

Reactions at the Quinoxaline Nucleus

The quinoxaline ring itself is an electron-deficient aromatic system, which influences its reactivity, particularly towards nucleophilic and radical species. The presence of the acetic acid group at the 5-position can modulate the regioselectivity of these reactions.

The pyrazine (B50134) ring of the quinoxaline system is electron-deficient and thus susceptible to nucleophilic attack. Nucleophilic substitution of hydrogen is a convenient approach for the functionalization of the quinoxaline ring, often occurring at the C-2 or C-3 positions. nih.gov However, these reactions can require an oxidizing agent to restore aromaticity. nih.gov The reaction of quinoxaline derivatives with various C-nucleophiles (alkyl and aryl) and N-nucleophiles (aromatic amines) has been investigated, typically leading to substitution at the 2- and/or 3-positions. nih.govsemanticscholar.org For quinoxaline itself, nitration under forcing conditions yields 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline, indicating that the C-5 and C-7 positions on the benzene (B151609) ring are also susceptible to electrophilic attack, albeit under harsh conditions. ipp.pt The presence of the electron-withdrawing acetic acid group at C-5 would likely further deactivate the benzene portion of the ring towards electrophilic substitution and could influence the regioselectivity of nucleophilic attacks on the pyrazine ring.

Direct alkylation or acylation on the carbon atoms of the quinoxaline nucleus is challenging but can be achieved under specific conditions. Base-mediated methods have been developed for the selective C3-alkylation of quinoxalin-2(1H)-one derivatives using nitroalkanes. rsc.org Additionally, site-specific methylation of quinoxalin-2(1H)-ones at the C-5 position has been reported using peroxides under metal-free conditions, proceeding through a proposed free radical mechanism. scribd.com While these examples are not on the parent quinoxaline ring, they suggest that C-H functionalization at various positions is feasible. Acylation reactions on the quinoxaline ring are less common but can be part of intramolecular cyclization processes to form fused ring systems. sapub.org

The quinoxaline scaffold can participate in more complex transformations like ring rearrangements and cycloaddition reactions, leading to novel heterocyclic structures. For example, acid-catalyzed Friedlander reactions of certain quinoxalinone derivatives can lead to unexpected rearrangements, yielding complex fused systems like indolo[3,2-a]phenazines. nih.gov Such rearrangements often involve a series of condensation, cyclization, and bond migration steps. nih.gov

Cycloaddition reactions provide another route to complex quinoxaline-based structures. The Beirut reaction, which involves the cycloaddition between a benzofurazan (B1196253) N-oxide and a reactive partner, is a classic method to form quinoxaline-1,4-dioxides, which can then be reduced to quinoxalines. mtieat.org While these reactions build the quinoxaline ring itself, they highlight the utility of cycloaddition strategies in this area of heterocyclic chemistry. More specifically, 1,3-dipolar cycloaddition reactions involving quinoxaline ylides can be used to construct fused pyrrolo[1,2,3-de]quinoxaline systems. These reactions can proceed through a cascade of cycloaddition, ring-opening, and recyclization steps.

Synthetic Utility in Generating Diverse Quinoxaline Derivatives

This compound is a valuable synthetic intermediate, primarily due to the reactivity of its carboxylic acid functional group. This group serves as a versatile handle for chemical modification, allowing for the construction of a wide array of more complex molecules. The strategic placement of the acetic acid moiety at the 5-position of the quinoxaline core provides a key building block for creating diverse derivatives, such as esters and amides, through established synthetic methodologies.

The transformation of the carboxylic acid into esters and amides introduces new functionalities and physicochemical properties to the quinoxaline scaffold. These derivatization reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and developing new therapeutic agents. Quinoxaline derivatives, as a class, are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The ability to readily synthesize a library of derivatives from a common precursor like this compound is therefore of significant scientific interest.

Amide Bond Formation

A primary synthetic application of quinoxaline carboxylic acids is their conversion into amides. This transformation is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Research on related quinoxaline isomers, such as quinoxaline-2-carboxylic acid, demonstrates the feasibility and commonality of this approach. For instance, various N-substituted quinoxaline-2-carboxamides have been successfully synthesized using coupling agents like propylphosphonic anhydride (T3P) with a base such as triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (CH2Cl2). nih.gov This method is highly adaptable and can be applied to a wide range of amines to generate a diverse library of amide derivatives. The reaction proceeds by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine, resulting in the formation of a stable amide bond. nih.gov

Table 1: Representative Synthesis of Quinoxaline Amide Derivatives

| Starting Material (Acid) | Amine | Coupling Reagent/Conditions | Product | Reference |

| Quinoxaline-2-carboxylic acid | 4-isopropyl-4H-1,2,4-triazol-3-amine derivatives | T3P, Et3N, CH2Cl2, r.t., 6–12 h | N-(4-isopropyl-4H-1,2,4-triazol-3-yl)quinoxaline-2-carboxamide derivatives | nih.gov |

| Quinoxaline-2-carboxylic acid | Pyridine-2-amine derivatives | T3P, Et3N, CH2Cl2, r.t., 6–12 h | N-(pyridin-2-yl)quinoxaline-2-carboxamide derivatives | nih.gov |

This table presents data for quinoxaline-2-carboxylic acid as an illustrative example of amide formation reactivity on the quinoxaline scaffold.

Esterification

Similar to amide formation, the carboxylic acid group of this compound can be readily converted into various esters through esterification. This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. sapub.org While direct examples for the 5-yl acetic acid isomer are not prevalent in the cited literature, the synthesis of ethyl esters of other quinoxaline derivatives is well-documented. For example, ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates are prepared through the condensation of a quinoxalinone with ethyl chloroacetate. researchgate.net Another related synthesis involves the preparation of ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate. These examples underscore the accessibility of ester derivatives within the broader quinoxaline family.

The resulting esters can serve as intermediates for further synthetic transformations. For instance, they can undergo hydrazinolysis—reaction with hydrazine hydrate—to form the corresponding acetohydrazides. sapub.orgresearchgate.net These hydrazides are versatile precursors for synthesizing various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, by cyclization with reagents like aromatic carboxylic acids or carbon disulfide. sapub.orgresearchgate.net

Table 2: Examples of Quinoxaline Ester and Hydrazide Synthesis

| Precursor | Reagent | Product | Application | Reference |

| 3-methyl-7-substituted quinoxalin-2(1H)-ones | Ethyl chloroacetate | Ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates | Intermediate for hydrazide synthesis | researchgate.net |

| Ethyl quinoxaline-2-carboxylate | Hydrazine hydrate | Quinoxaline-2-carbohydrazide | Precursor for 1,3,4-oxadiazoles | sapub.org |

| Ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates | Hydrazine hydrate | 2-(3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetohydrazides | Precursor for 1,3,4-oxadiazoles | researchgate.net |

This table shows examples from different quinoxaline isomers to illustrate the general synthetic utility in forming esters and subsequent derivatives.

Coordination Chemistry and Supramolecular Assemblies of Quinoxaline Acetic Acid Ligands

Design and Synthesis of Metal Complexes with Quinoxaline-Based Ligands

The synthesis of metal complexes featuring quinoxaline-based ligands employs a range of techniques, from conventional solution-based methods to more advanced solvothermal and mechanochemical approaches. The design of these complexes is often guided by the desired dimensionality and properties of the final product, such as porosity, catalytic activity, or magnetic behavior.

Common synthetic strategies include:

Solvothermal Synthesis: This is a widely used method for the preparation of crystalline metal-organic frameworks (MOFs). utrgv.eduuniversityofgalway.ie Reactants, including the metal salt and the quinoxaline-acetic acid ligand, are sealed in a vessel with a suitable solvent and heated above the solvent's boiling point. The increased temperature and pressure facilitate the dissolution of precursors and the growth of high-quality crystals. For instance, this method has been successfully used to synthesize various MOFs using poly-carboxylic ligands in conjunction with other nitrogen-containing linkers. universityofgalway.ie

Room Temperature Synthesis: Many coordination complexes can be synthesized under ambient conditions by simply mixing solutions of the ligand and the metal salt. rsc.org This approach is often preferred for its simplicity and lower energy consumption. The slow evaporation of the solvent from the reaction mixture can yield crystalline products.

Hydrothermal Synthesis: Similar to the solvothermal method, this technique uses water as the solvent. It is particularly effective for creating robust framework structures.

Mechanochemical Synthesis: This solvent-free or low-solvent method involves the grinding of solid reactants. It is considered a green chemistry approach as it significantly reduces solvent waste. researchgate.net

The choice of metal ion, solvent system, temperature, and the presence of modulating agents like acetic acid can significantly influence the final structure, demonstrating the high degree of tunability in these systems. mdpi.comnih.gov

Ligand Binding Modes and Coordination Geometries

Quinoxaline-acetic acid ligands offer several potential binding sites for metal ions, leading to a variety of coordination modes and complex geometries. The nitrogen atoms in the quinoxaline (B1680401) ring can act as donors, while the carboxylate group of the acetic acid substituent provides another coordination point. This versatility allows the ligand to act as a monodentate, bidentate, or bridging linker.

Monodentate Coordination: The ligand may coordinate to a metal center through one of the quinoxaline nitrogen atoms or one of the carboxylate oxygen atoms.

Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal center through both a quinoxaline nitrogen and the nearby carboxylate group. Alternatively, the two nitrogen atoms of the quinoxaline ring can chelate a metal ion.

Bridging Coordination: The ligand can bridge two or more metal centers. This is crucial for the formation of extended structures like coordination polymers and MOFs. researchgate.net A common bridging mode involves the carboxylate group binding to two different metal ions. Another possibility is the quinoxaline ring bridging metal centers through its two nitrogen atoms.

| Metal Ion Geometry | Coordination Number | Typical Ligand Binding Mode | Example Metal Ions |

|---|---|---|---|

| Tetrahedral | 4 | Monodentate, Bidentate Chelation | Zn(II), Co(II) |

| Square Planar | 4 | Bidentate Chelation | Ni(II), Cu(II), Pd(II) |

| Octahedral | 6 | Bidentate Chelation, Bridging | Co(II), Ni(II), Fe(III) |

| Trigonal Bipyramidal | 5 | Bidentate Chelation, Monodentate | Cu(II), Mn(II) |

Self-Assembly and Supramolecular Architectures

The directional nature of coordination bonds, combined with the specific geometry of the quinoxaline-acetic acid ligand, allows for the programmed self-assembly of metal-ligand complexes into larger, well-defined supramolecular structures. mdpi.com These architectures can range from discrete polynuclear cages to infinite one-, two-, or three-dimensional coordination polymers. researchgate.net

The formation of these extended networks is driven by the thermodynamic favorability of the final product. mdpi.com The structure of the resulting framework is influenced by the coordination preferences of the metal ion and the geometry of the organic linker. For instance, ligands with multiple binding sites, like quinoxaline-acetic acid, can connect multiple metal centers to build up porous frameworks known as MOFs. researchgate.net

In addition to strong coordination bonds, weaker non-covalent interactions play a critical role in stabilizing and directing these supramolecular assemblies. These interactions include:

Hydrogen Bonding: The carboxyl group of the acetic acid moiety is a potent hydrogen bond donor and acceptor, enabling the formation of robust hydrogen-bonded networks between complexes.

π-π Stacking: The aromatic quinoxaline ring can participate in π-π stacking interactions, which help to organize the complexes in the solid state.

The interplay of these various interactions leads to the formation of complex and often aesthetically pleasing supramolecular architectures with potential applications in areas such as gas storage, separation, and catalysis. researchgate.net

| Architecture Type | Dimensionality | Key Driving Interactions | Potential Properties |

|---|---|---|---|

| Discrete Cages/Clusters | 0D | Coordination Bonds | Molecular Magnetism, Catalysis |

| Coordination Polymers | 1D (Chains) | Coordination Bonds, Hydrogen Bonding | Luminescence, Conductivity |

| Coordination Polymers | 2D (Layers) | Coordination Bonds, π-π Stacking | Sensing, Separation |

| Metal-Organic Frameworks (MOFs) | 3D | Coordination Bonds | Gas Storage, Catalysis |

Research Applications and Prospective Avenues for 2 Quinoxalin 5 Yl Acetic Acid

Utilization in Advanced Organic Synthesis

2-(Quinoxalin-5-yl)acetic acid serves as a versatile building block in the field of advanced organic synthesis. Its inherent structural features, comprising a quinoxaline (B1680401) core and a reactive acetic acid moiety, provide a platform for the construction of complex molecular architectures. The quinoxaline ring system, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a prominent scaffold in a multitude of biologically active compounds. nih.govmtieat.org The acetic acid side chain offers a convenient handle for various chemical transformations, enabling its incorporation into larger, more intricate structures.

Access to Novel Heterocyclic Systems

The strategic manipulation of the this compound framework allows for the synthesis of novel heterocyclic systems. Through cyclization reactions involving the carboxylic acid group and other functionalities introduced onto the quinoxaline ring, chemists can forge new ring systems with potentially unique chemical and biological properties. For instance, intramolecular condensation reactions can lead to the formation of lactones or lactams, while reactions with binucleophiles can pave the way for the creation of more complex fused or spirocyclic heterocyclic structures. These novel heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their diverse potential applications. johnshopkins.edu

Tandem Reactions and Cascade Processes

The structure of this compound is amenable to the design of tandem reactions and cascade processes, which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. rsc.org These processes are characterized by their elegance and efficiency, minimizing the need for purification of intermediates and reducing waste. rsc.org For example, a reaction sequence could be initiated at the acetic acid moiety, triggering a series of intramolecular events that ultimately lead to a significant increase in molecular complexity. Such strategies are at the forefront of modern organic synthesis, enabling the rapid and efficient construction of complex molecules. A photocatalytic three-component cascade reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids has been developed, showcasing the potential for these types of reactions under environmentally friendly conditions. rsc.org

Integration into Functional Materials Research

The unique electronic properties of the quinoxaline core make this compound and its derivatives attractive candidates for integration into functional materials. Quinoxaline-based compounds have been explored for their applications in various areas of materials science, owing to their electron-accepting nature and tunable photophysical properties. beilstein-journals.org

Organic Optoelectronic Materials

Quinoxaline derivatives have shown significant promise as electron-transporting materials in organic electronic devices. beilstein-journals.org Their inherent electron-deficient character facilitates the movement of electrons, a crucial property for the performance of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The acetic acid group of this compound can be utilized to anchor the molecule to surfaces or to incorporate it into larger polymeric structures, allowing for the fine-tuning of the material's electronic and morphological properties. The introduction of fluorine atoms into the quinoxaline moiety can further lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for achieving higher open-circuit voltages in solar cells. mtieat.org

Sensor Development

The development of chemical sensors is another promising area for the application of this compound. The quinoxaline scaffold can be functionalized to create receptors that selectively bind to specific analytes. Upon binding, a change in the photophysical properties of the molecule, such as its fluorescence or color, can be observed, forming the basis for a sensing mechanism. The carboxylic acid group can be used to immobilize the sensor molecule onto a solid support, facilitating the development of practical sensing devices. For example, novel V-shaped quinoxaline derivatives have been synthesized and shown to exhibit acidochromic properties, changing color in the presence of acids. researchgate.net

Contributions to Medicinal Chemistry Research and Design

The quinoxaline scaffold is a well-established "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com Consequently, derivatives of this compound are of significant interest in the design and discovery of new therapeutic agents. The acetic acid side chain provides a versatile point of attachment for various pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).

Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net For example, novel quinoxaline-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a target for anticancer therapies. nih.gov Furthermore, quinoxalin-2-carboxamides have been designed as 5-HT3 receptor antagonists for the potential management of depression. researchgate.net The ability to readily modify the this compound structure allows medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds, ultimately contributing to the development of new and effective drugs.

Lack of Specific Research Data on this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research dedicated to the biological activities and medicinal chemistry of this compound. The current body of scientific work extensively covers the broader class of quinoxaline derivatives, detailing their synthesis, structure-activity relationships, and development as lead compounds for a multitude of therapeutic targets. mdpi.comsapub.orgmdpi.comnih.govresearchgate.net However, studies focusing explicitly on the 5-ylacetic acid isomer are not present in the reviewed literature.

The existing research on quinoxalines provides a general understanding of how structural modifications to the quinoxaline scaffold can influence biological activity. mdpi.comresearchgate.net For instance, substitutions on the benzene or pyrazine rings, as well as modifications to functional groups at various positions, have been shown to be critical for activities such as anticancer, antimicrobial, and anti-inflammatory effects. mdpi.commtieat.org Derivatives like quinoxaline-2-carboxylic acid and various carboxamides have been synthesized and evaluated as 5-HT3 receptor antagonists, demonstrating the therapeutic potential of acidic and amide functionalities on the quinoxaline core. nih.gov

Despite this wealth of information on the quinoxaline class, the specific contributions of an acetic acid moiety at the C-5 position, as seen in this compound, have not been elucidated. Consequently, detailed discussions on its structure-activity relationships and its role in the development of lead compounds or chemical probes cannot be constructed without resorting to speculation based on related but distinct molecular structures. Such an approach would not meet the standards of scientific accuracy required for this analysis.

Therefore, the sections on Structure-Activity Relationship (SAR) Investigations and the Development of Lead Compounds and Chemical Probes for this compound cannot be completed at this time due to the lack of specific, published research findings for this particular compound. Further empirical studies are required to characterize its biological profile and explore its potential in medicinal chemistry.

Conclusion and Future Perspectives

Synthesis and Characterization Advancements

The synthesis of quinoxaline (B1680401) derivatives has traditionally been achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. mtieat.org While effective, these classical methods often suffer from limitations such as harsh reaction conditions and limited substrate scope. Recent advancements have focused on the development of more efficient and sustainable synthetic protocols. The advent of organometallic chemistry has significantly improved the yields and accessibility of quinoxaline-based heterocycles. mtieat.org Transition metal-catalyzed cross-coupling reactions, for instance, have enabled the introduction of the acetic acid side chain at specific positions of the quinoxaline ring with high regioselectivity.

Modern characterization techniques are indispensable for the unambiguous structural elucidation of novel quinoxaline derivatives. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely employed. For complex structures, two-dimensional NMR techniques and high-resolution mass spectrometry provide detailed insights into the molecular framework and connectivity. mdpi.com

| Technique | Information Obtained |

| ¹H NMR | Provides information about the number, environment, and connectivity of protons. |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. |

| IR Spectroscopy | Identifies the presence of functional groups (e.g., carboxylic acid, C=N). |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the compound. |

Emerging Trends in Computational Chemistry

Computational chemistry has emerged as a powerful tool in the study of quinoxaline derivatives, offering profound insights into their electronic structure, reactivity, and potential biological activity. jocpr.com Density Functional Theory (DFT) is a widely used method to calculate various molecular properties. researchgate.netnih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be computed to understand the electronic transitions and reactivity of the molecule. jocpr.com

These computational approaches allow for the prediction of molecular geometries, vibrational frequencies, and electronic spectra, which can be correlated with experimental data to validate the proposed structures. researchgate.netnih.gov Furthermore, molecular docking simulations can be employed to predict the binding affinity and interaction of quinoxaline derivatives with biological targets, thereby guiding the design of new therapeutic agents. nih.gov

| Computational Method | Application in Quinoxaline Research |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO, LUMO), geometric optimization, and vibrational analysis. jocpr.comresearchgate.netnih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological macromolecules. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new derivatives. |

Future Directions in Chemical Applications

The versatile scaffold of 2-(Quinoxalin-5-yl)acetic acid opens up a plethora of opportunities for future applications. The quinoxaline moiety is a well-known pharmacophore present in a wide range of biologically active compounds with antibacterial, antifungal, anticancer, and antiviral properties. mdpi.comsapub.org The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives such as amides, esters, and heterocycles. nih.gov

Future research will likely focus on the design and synthesis of novel this compound derivatives with enhanced biological activities. For example, the incorporation of different substituents on the quinoxaline ring could modulate the electronic properties and steric profile of the molecule, leading to improved interactions with biological targets. The development of quinoxaline-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors, also represents a promising avenue for future exploration.

Challenges and Opportunities for Quinoxaline-Acetic Acid Research

Despite the significant progress in quinoxaline chemistry, several challenges remain. The development of scalable and environmentally friendly synthetic methods for the preparation of functionalized quinoxalines is an ongoing endeavor. Moreover, a deeper understanding of the structure-activity relationships of these compounds is crucial for the rational design of new molecules with desired properties.

The opportunities in this field are vast. The exploration of the full chemical space around the this compound scaffold could lead to the discovery of novel compounds with significant societal impact, from new medicines to advanced materials. The synergy between synthetic chemistry, advanced characterization techniques, and computational modeling will be instrumental in overcoming the existing challenges and unlocking the full potential of quinoxaline-acetic acid research.

Q & A

Q. What are the key considerations for synthesizing 2-(Quinoxalin-5-yl)acetic acid in a laboratory setting?

- Methodological Answer: Synthesis involves multi-step protocols, starting with functionalization of the quinoxaline core. A typical route includes nucleophilic substitution or coupling reactions with acetic acid derivatives under inert atmospheres (e.g., nitrogen) at controlled temperatures (40–60°C) to minimize side reactions. For example, analogous syntheses use tert-butyloxycarbonyl (Boc) protection for amine groups to prevent unwanted side products . Purification often requires recrystallization (ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients). Reaction progress should be monitored via TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Strict adherence to GHS guidelines is essential. Store the compound in airtight containers under inert gas (argon) at -20°C to prevent oxidative degradation . Use PPE (nitrile gloves, lab coats, safety goggles) and work in fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides) . In case of spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols. For skin exposure, wash immediately with 10% sodium bicarbonate solution followed by copious water .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer: Use a combination of 1H/13C NMR (DMSO-d6, 400 MHz) to confirm structure: quinoxaline protons appear as doublets at δ 8.7–9.1 ppm, while the acetic acid moiety shows a singlet at δ 3.8–4.2 ppm. FT-IR (KBr pellet) identifies carbonyl stretches (C=O at 1700–1720 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹). High-resolution mass spectrometry (HRMS) in ESI+ mode validates molecular ion peaks (e.g., [M+H]+ at m/z 219.0663) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

- Methodological Answer: Employ density-functional theory (DFT) with hybrid functionals (B3LYP/6-31G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices. These predict electrophilic attack sites (e.g., quinoxaline C-2 position) and nucleophilic regions (acetic acid carbonyl). Solvent effects (PCM model for water) refine reaction pathways for hydrolysis or redox activity. Validate predictions experimentally via cyclic voltammetry (0.1 M TBAPF6 in acetonitrile, scan rate 100 mV/s) to correlate computed redox potentials with observed peaks .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer: Conduct systematic solubility studies in buffered solutions (pH 2–12) using shake-flask methods :

Saturate solutions under agitation (48 hours, 25°C).

Filter (0.22 μm nylon membrane) and quantify dissolved compound via UV-Vis (λ_max = 320 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹).

Apply Debye-Hückel corrections to account for ionic strength effects.

Discrepancies often arise from inadequate equilibration times (>24 hours) or uncalibrated pH adjustments. Cross-validate with HPLC-ELSD (evaporative light scattering detection) for non-UV-active impurities .

Q. How does this compound behave under oxidative stress, and what analytical methods track its stability?

- Methodological Answer: Expose the compound to H2O2 (3–30% w/v) or Fenton’s reagent (Fe²+/H2O2) at 37°C. Monitor degradation via:

- LC-MS/MS (C18 column, 0.1% formic acid in H2O/acetonitrile) to identify quinoxaline ring-opening products (e.g., dicarboxylic acids).

- EPR spectroscopy to detect radical intermediates (e.g., hydroxyl radicals).

Kinetic modeling (pseudo-first-order) quantifies degradation rates, revealing pH-dependent instability (t1/2 = 12 hours at pH 7.4 vs. 2 hours at pH 10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.